molecular formula C10H10N2O5 B123864 N-(4-Nitrobenzoyl)-beta-alanine CAS No. 59642-21-6

N-(4-Nitrobenzoyl)-beta-alanine

Cat. No.: B123864
CAS No.: 59642-21-6
M. Wt: 238.2 g/mol
InChI Key: PDTLZWITKYGYDN-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzoyl)-beta-alanine is an organic compound with the molecular formula O2NC6H4CONHCH2CH2CO2H It is a derivative of beta-alanine, where the amino group is substituted with a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzoyl)-beta-alanine typically involves the reaction of beta-alanine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzoyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrobenzoic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Aminobenzoyl-beta-alanine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Beta-alanine and 4-nitrobenzoic acid.

Scientific Research Applications

N-(4-Nitrobenzoyl)-beta-alanine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(4-Nitrobenzoyl)-beta-alanine can be compared with other similar compounds, such as:

    4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the beta-alanine moiety.

    Beta-alanine: Lacks the nitrobenzoyl group and has different chemical properties.

    4-Aminobenzoyl-beta-alanine: A reduced form of this compound with an amino group instead of a nitro group.

The uniqueness of this compound lies in its combination of the nitrobenzoyl group and beta-alanine, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-Nitrobenzoyl)-beta-alanine is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an aromatic amine derivative of beta-alanine, featuring a nitro group at the para position of the benzoyl moiety. The molecular formula is C10H12N2O3C_{10}H_{12}N_{2}O_{3} with a molecular weight of approximately 208.22 g/mol. Its structure can be summarized as follows:

Compound NameStructure SimilarityUnique Features
This compoundSimilar backbone to beta-alanineContains a nitro group enhancing reactivity
Beta-AlanineCore structureLacks aromatic substitution

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that compounds with nitro groups can exhibit prodrug characteristics, leading to the generation of reactive intermediates that may induce cellular stress or apoptosis in cancer cells .

  • Anticancer Potential : Research indicates that nitro-substituted compounds can enhance cytotoxicity against tumor cells. For instance, similar compounds have been shown to induce reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells .
  • Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes related to metabolic disorders. The introduction of the nitro group can enhance binding affinity to target sites, potentially leading to significant inhibitory effects on enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological implications of beta-alanine derivatives, including this compound:

Safety and Toxicology

While the potential therapeutic effects are promising, safety profiles must also be considered. Compounds with nitro groups can sometimes exhibit toxicity due to their ability to form reactive metabolites. It is essential to conduct thorough toxicological evaluations to assess the safety of this compound before clinical applications.

Properties

IUPAC Name

3-[(4-nitrobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLZWITKYGYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343673
Record name N-(4-Nitrobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59642-21-6
Record name N-(4-Nitrobenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59642-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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